molecular formula C20H21N5O3 B2918410 benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate CAS No. 1797905-79-3

benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate

Cat. No.: B2918410
CAS No.: 1797905-79-3
M. Wt: 379.42
InChI Key: UNOBXXFMBFVWRK-UHFFFAOYSA-N
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Description

Benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate is a complex organic compound notable for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities and chemical reactivity. The unique structure of this compound makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate involves multiple synthetic steps:

  • Formation of the pyrazolopyridopyrimidine core: : This step usually involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic ring system.

  • Substitution reactions: : Introduction of the benzyl group and the carbamate functionality is typically achieved through nucleophilic substitution reactions. Common reagents include benzyl halides and carbamoyl chlorides.

  • Oxidation/Reduction: : Depending on the specific substituents and desired oxidation state, various oxidizing or reducing agents might be used to fine-tune the properties of the final compound.

Industrial Production Methods: Industrial-scale synthesis of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. This approach allows for precise control over reaction conditions, leading to consistent product quality. Key reagents and catalysts are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, potentially altering its electronic properties and biological activity.

  • Reduction: : Reduction reactions might be used to modify specific functional groups, affecting the compound's reactivity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are relevant, allowing for the introduction or modification of various substituents.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Benzyl halides, carbamoyl chlorides, amines

Major Products: The major products of these reactions include various substituted derivatives of the original compound, each potentially exhibiting unique physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate is studied for its reactivity and potential as a synthetic intermediate. Its unique structure allows for a range of chemical modifications, making it a versatile building block for more complex molecules.

Biology: Biologically, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine: In medicine, researchers explore its potential therapeutic applications, including its use as a lead compound in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as a precursor in the production of advanced materials.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other pyrazolopyridopyrimidine derivatives, benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. Similar compounds might include:

  • 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

  • Benzyl carbamate derivatives

  • Pyrazolopyrimidine analogues

These similar compounds can serve as points of comparison to highlight the unique properties and potential advantages of this compound in various applications.

Properties

IUPAC Name

benzyl N-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-9-18-21-10-16-12-24(8-7-17(16)25(18)23-14)19(26)11-22-20(27)28-13-15-5-3-2-4-6-15/h2-6,9-10H,7-8,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOBXXFMBFVWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CNC(=O)OCC4=CC=CC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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